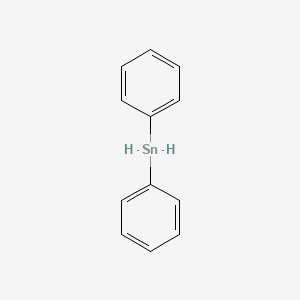

Diphenylstannane

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H12Sn |

|---|---|

Molecular Weight |

274.93 g/mol |

IUPAC Name |

diphenylstannane |

InChI |

InChI=1S/2C6H5.Sn.2H/c2*1-2-4-6-5-3-1;;;/h2*1-5H;;; |

InChI Key |

ZKCZXVODRKOWIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Diphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylstannane, also known as diphenyltin dihydride, is an organotin compound with the chemical formula C₁₂H₁₂Sn. As a member of the organostannane family, it serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions and hydrostannylations. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest for creating complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, offering a crucial resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, application in reactions, and for the analysis of reaction outcomes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂Sn | [1] |

| Molecular Weight | 274.93 g/mol | [1] |

| CAS Number | 1011-95-6 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | -17 °C | |

| Boiling Point | 89-93 °C @ 0.3 Torr | |

| Density | (experimental data not readily available) | |

| Solubility | (predicted to be soluble in nonpolar organic solvents) |

Synonyms: Diphenyltin dihydride, Diphenyltin[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of diphenyltin dichloride with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis from Diphenyltin Dichloride

Materials:

-

Diphenyltin dichloride (Ph₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workup solvent (e.g., ethyl acetate)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Magnetic stirrer and stirring bar

-

Dropping funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.

-

The LiAlH₄ solution is added dropwise to the stirred solution of diphenyltin dichloride at 0 °C. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the addition of water or a saturated aqueous solution of sodium sulfate to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Key Reactions of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized in hydrostannylation and Stille cross-coupling reactions.

Hydrostannylation of Alkynes

Hydrostannylation involves the addition of the Sn-H bond of this compound across a carbon-carbon multiple bond, such as in alkynes, to form vinylstannanes. These products are valuable intermediates for further transformations.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Platinum(II) chloride (PtCl₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Anhydrous tetrahydrofuran (THF)

-

Standard inert atmosphere glassware

Procedure: [2]

-

In an oven-dried vial equipped with a magnetic stirrer, PtCl₂ (10 mol%) and XPhos (20 mol%) are added.

-

The vial is flushed with nitrogen, and anhydrous THF is added to form a 0.1 M solution relative to the alkyne.

-

The mixture is stirred at 50°C for 20 minutes to form the active catalyst.

-

The alkyne (1 equivalent) is added, followed by the dropwise addition of this compound (3 equivalents). Caution: Rapid evolution of hydrogen gas may occur.

-

The solution is stirred at 50°C for 15 hours.

-

After cooling to room temperature, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Caption: Platinum-catalyzed hydrostannylation of a terminal alkyne.

Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. This compound can be used as the organotin component to introduce a phenyl group.

Materials:

-

This compound

-

An aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Standard inert atmosphere glassware

Procedure: [3]

-

To a flame-dried flask under an inert atmosphere, add the aryl halide (1 equivalent), the palladium catalyst (e.g., 5 mol%), and CuI (e.g., 10 mol%).

-

Add the anhydrous solvent, followed by this compound (1.1 equivalents).

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and washed with an aqueous solution of potassium fluoride to remove tin byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Caption: Palladium-catalyzed Stille cross-coupling reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its reaction products.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the phenyl protons in the aromatic region (typically δ 7.0-8.0 ppm) and a characteristic signal for the Sn-H protons, which would likely appear as a singlet with tin satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the phenyl carbons. The ipso-carbon (the carbon directly attached to tin) will show a distinct chemical shift and coupling to the tin isotopes. |

| ¹¹⁹Sn NMR | Tin NMR is a powerful tool for characterizing organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus in this compound is highly sensitive to its chemical environment and coordination number.[4][5] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is expected to show a characteristic Sn-H stretching vibration, typically in the range of 1800-1900 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of phenyl groups and hydrogen atoms. The isotopic pattern of tin will be a key feature in identifying tin-containing fragments. |

Biological Activity and Toxicology

Organotin compounds exhibit a wide range of biological activities, and their toxicity is highly dependent on the number and nature of the organic substituents attached to the tin atom.[6] Generally, tri-substituted organotins are the most toxic, followed by di- and mono-substituted derivatives.[6]

The biological effects of organotin compounds are diverse and can include:

-

Neurotoxicity: Some organotins can affect the central nervous system.[6]

-

Immunotoxicity: Certain organotin compounds can suppress the immune system.[6]

-

Hepatotoxicity: The liver can be a target organ for organotin toxicity.[6]

Cytotoxicity

Recent research has focused on the potential of organotin compounds, including diphenyltin derivatives, as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines.[7][8][9] The mechanism of action is often linked to the induction of apoptosis (programmed cell death).[8]

The cytotoxic activity of organotin compounds is believed to be influenced by their interaction with cellular components, potentially including proteins and nucleic acids. However, the precise signaling pathways affected by this compound have not been elucidated in the available literature. Further research is needed to understand its specific molecular targets and mechanisms of action, which is a critical step for any potential therapeutic application.

Caption: Overview of the biological effects of diphenyltin compounds.

Conclusion

This compound is a key reagent in synthetic organic chemistry with well-established applications in hydrostannylation and Stille cross-coupling reactions. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis and important reactions. While the broader class of organotin compounds is known for significant biological activity, including cytotoxic effects against cancer cells, specific data for this compound remains an area for further investigation. The information compiled herein serves as a valuable technical resource for researchers and professionals, highlighting both the utility of this compound in chemical synthesis and the need for continued research into its biological and toxicological profile.

References

- 1. This compound | C12H10Sn | CID 70535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]

- 10. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]

An In-depth Technical Guide to Diphenylstannane: Identifiers, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylstannane, a key organotin compound, and its derivatives are subjects of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, synthesis, reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those exploring the broader applications of organotin chemistry.

Core Identifiers and Chemical Properties of this compound

This compound, in its simplest form as diphenyltin dihydride, is the foundational molecule for a wide range of diphenyltin compounds. Accurate identification is crucial for research and regulatory purposes.

| Identifier | Value |

| CAS Number | 1011-95-6[1] |

| PubChem CID | 494678 |

| Molecular Formula | C12H12Sn |

| Molecular Weight | 274.93 g/mol [1] |

| InChI | InChI=1S/2C6H5.Sn.2H/c21-2-4-6-5-3-1;;;/h21-5H;;; |

| InChIKey | ZKCZXVODRKOWIY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)[SnH2]\C2=CC=CC=C2 |

| Synonyms | Diphenyltin dihydride, Dihydrodiphenyltin |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound (Diphenyltin Dihydride)

The most common laboratory-scale synthesis of this compound involves the reduction of diphenyltin dichloride.

Materials:

-

Diphenyltin dichloride (Ph2SnCl2)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise from the dropping funnel with constant stirring under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.

-

The reaction is quenched by the slow and careful addition of water to decompose the excess lithium aluminum hydride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield this compound.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods may vary and should be optimized based on the specific experimental setup and desired purity. Diphenyltin dihydride is sensitive to air and moisture and should be handled under an inert atmosphere.

Reactivity: Reduction of Carbonyl Compounds

This compound is a versatile reducing agent for aldehydes and ketones. The reaction proceeds readily at room temperature and offers a useful method for the synthesis of alcohols. The rate of reduction is dependent on the nature of the carbonyl group, with aldehydes generally reacting more rapidly than ketones.[2]

Biological Activity and Cytotoxicity of Diphenyltin Compounds

While research on the biological activity of this compound itself is limited, numerous studies have investigated the therapeutic potential of its derivatives, particularly diphenyltin(IV) complexes. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Cytotoxicity of Diphenyltin(IV) Dithiocarbamate Complexes

Diphenyltin(IV) dithiocarbamate complexes have emerged as a promising class of anticancer agents. They have been shown to exhibit potent cytotoxicity against several human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| CCRF-CEM (CCL-119) | T-lymphoblastic leukemia | Diphenyltin(IV) diisopropyl dithiocarbamate | 0.18 - 3.10[3][4] |

| Jurkat E6.1 | T-lymphoblastic leukemia | Diphenyltin(IV) dithiocarbamate compounds | 1.05 - 1.45[5] |

| A549 | Human lung carcinoma | Ph2Sn(N-ethyl-N-benzyldithiocarbamate) | Lower than cisplatin[6] |

| HT-29 | Colon adenocarcinoma | Diphenyltin(IV) diallyldithiocarbamate | Potent cytotoxicity observed[7] |

Studies have indicated that the cytotoxic efficacy of these compounds is often greater than that of the widely used anticancer drug, cisplatin.[6] Furthermore, some diphenyltin compounds have shown selectivity towards cancer cells over non-cancerous cell lines.[3][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of diphenyltin compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Diphenyltin compound solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the diphenyltin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action

The cytotoxic effects of diphenyltin compounds are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Diphenyltin derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are key executioners of apoptosis.[6][9]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle at various phases, including G0/G1, S, and G2/M.[6][8] This prevents cancer cells from proliferating and ultimately contributes to their demise.

The proposed mechanism of action for the cytotoxic effects of diphenyltin compounds is illustrated in the following diagram:

Caption: Logical workflow of the proposed cytotoxic action of diphenyltin compounds.

Conclusion

This compound and its derivatives represent a versatile class of organotin compounds with significant potential in both synthetic chemistry and drug development. While the parent compound, diphenyltin dihydride, serves as a useful reducing agent, its diphenyltin(IV) complexes have demonstrated promising cytotoxic activities against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Further research is warranted to fully elucidate the therapeutic potential of these compounds, with a focus on improving their selectivity and reducing their toxicity to non-cancerous cells. This guide provides a foundational understanding for researchers aiming to explore the rich chemistry and biological relevance of this compound and its derivatives.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Reagent: A Historical and Technical Guide to Organotin Hydrides

For Researchers, Scientists, and Drug Development Professionals

The journey of organotin hydrides from their initial synthesis to becoming indispensable reagents in modern organic chemistry is a compelling narrative of scientific discovery and innovation. This technical guide provides an in-depth exploration of the historical development of these versatile compounds, detailing their synthesis, mechanistic understanding, and ever-expanding applications.

The Dawn of Organotin Hydrides: Early Syntheses and Discoveries

The story of organotin hydrides begins in the mid-20th century, building upon the foundational work in organotin chemistry that started in the 1800s. While Edward Frankland synthesized the first organotin compound, diethyltin diiodide, in 1849, it was the pioneering work of G.J.M. van der Kerk and his colleagues at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands, that marked the true beginning of the era of organotin hydrides.

In a landmark 1957 publication, van der Kerk and J.G. Noltes described the first successful synthesis of organotin hydrides. Their method, which remains a cornerstone of organotin chemistry, involved the reduction of organotin halides with lithium aluminum hydride (LiAlH₄). This breakthrough opened the door to a new class of reagents with unique reactivity.

A few years later, in the United States, Henry Gilman and John Eisch at Iowa State College also made significant contributions to the synthesis of organotin hydrides, further expanding the accessibility and utility of these compounds.

Table 1: Pioneering Syntheses of Organotin Hydrides

| Year | Researchers | Key Contribution | Precursor | Reducing Agent | Product | Reported Yield | Reference |

| 1957 | van der Kerk, Noltes | First synthesis of organotin hydrides | Diorganotin dihalides (e.g., Dibutyltin dichloride) | Lithium aluminum hydride (LiAlH₄) | Diorganotin dihydrides (e.g., Dibutyltin dihydride) | Quantitative | |

| 1960 | Gilman, Eisch | Further development of synthetic methods | Organotin halides | Lithium aluminum hydride (LiAlH₄) | Various organotin hydrides | Not specified |

Experimental Protocol: The van der Kerk and Noltes Synthesis of Dibutyltin Dihydride

This protocol is based on the seminal 1957 work of van der Kerk, Noltes, and Luijten.

Materials:

-

Dibutyltin dichloride (Bu₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

A solution of dibutyltin dichloride in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of dibutyltin dichloride. A slight excess of LiAlH₄ is typically used.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature (e.g., room temperature) to ensure complete reaction.

-

The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride to decompose the excess LiAlH₄.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude dibutyltin dihydride.

-

The product can be further purified by distillation under reduced pressure.

Unraveling the Mechanism: The Rise of Radical Chemistry

The initial applications of organotin hydrides focused on their ability to reduce organic halides and add across carbon-carbon multiple bonds. However, the underlying mechanism of these transformations remained a subject of investigation. It was Henry G. Kuivila at the University of New Hampshire who, in a pivotal 1962 paper published in the Journal of the American Chemical Society, provided definitive evidence for a free radical chain mechanism for the reduction of alkyl halides by organotin hydrides.

Kuivila's work demonstrated that the reaction proceeds through a chain reaction involving a triorganotin radical (R₃Sn•) as the key chain-carrying species. This discovery was a turning point, as it not only explained the observed reactivity but also opened up a vast new landscape for the application of organotin hydrides in radical-mediated organic synthesis.

The Radical Chain Mechanism

The generally accepted mechanism for the reduction of an alkyl halide (R'-X) by a triorganotin hydride (R₃SnH) is a three-stage process:

-

Initiation: The reaction is initiated by the formation of a small number of triorganotin radicals. This can be achieved through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means.

-

Propagation: The propagation steps constitute the main reaction cycle:

-

The triorganotin radical abstracts the halogen atom from the alkyl halide to form a stable organotin halide and an alkyl radical.

-

The newly formed alkyl radical then abstracts a hydrogen atom from the organotin hydride to yield the reduced alkane and regenerate the triorganotin radical, which can then continue the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Figure 1: Radical Chain Mechanism for Alkyl Halide Reduction.

Evolution of Synthetic Methodologies

While the initial lithium aluminum hydride reduction of organotin halides proved to be a robust method, the quest for milder, more economical, and safer synthetic routes has led to the development of several alternative procedures over the years.

Table 2: Evolution of Synthetic Methods for Organotin Hydrides

| Method | Reducing Agent/Reagent | Precursor | Key Advantages | Key Disadvantages |

| Classic LiAlH₄ Reduction | Lithium aluminum hydride (LiAlH₄) | Organotin halides | High yields, general applicability | Highly reactive, requires anhydrous conditions, pyrophoric |

| Polymethylhydrosiloxane (PMHS) Reduction | Polymethylhydrosiloxane | Bis(triorganotin) oxides | Inexpensive, mild, byproducts are easily removed | Requires heating, may not be suitable for all substrates |

| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | Organotin halides | Milder than LiAlH₄, can be used in protic solvents | Lower reactivity than LiAlH₄, may require additives |

| In situ Generation (Catalytic Methods) | A stoichiometric hydride source (e.g., silanes) with a catalytic amount of an organotin species | Organotin halides or oxides | Reduces the amount of toxic tin waste | Requires careful optimization of reaction conditions |

Experimental Protocol: Preparation of Tributyltin Hydride using Polymethylhydrosiloxane

This method offers a convenient and cost-effective alternative to the use of metal hydrides.

Materials:

-

Bis(tributyltin) oxide ((Bu₃Sn)₂O)

-

Polymethylhydrosiloxane (PMHS)

Procedure:

-

Bis(tributyltin) oxide and polymethylhydrosiloxane are combined in a distillation apparatus.

-

The mixture is heated, typically to around 80-100 °C.

-

Tributyltin hydride is distilled directly from the reaction mixture as it is formed.

-

The product is collected as a colorless liquid. This method often provides high yields (around 90%) of pure tributyltin hydride.

Quantitative Data and Spectroscopic Characterization

The efficacy of organotin hydrides in chemical transformations is often quantified by reaction yields. Furthermore, their identity and purity are confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

Table 3: Representative Yields for Organotin Hydride Reactions

| Reaction Type | Substrate | Organotin Hydride | Product | Yield (%) |

| Reduction of Alkyl Halide | 1-Bromooctane | Tributyltin hydride | Octane | >95 |

| Hydrostannation of Alkene | 1-Octene | Tributyltin hydride | 1-(Tributylstannyl)octane | ~90 |

| Hydrostannation of Alkyne | 1-Octyne | Tributyltin hydride | (E/Z)-1-(Tributylstannyl)-1-octene | High |

Table 4: Spectroscopic Data for Tributyltin Hydride (Bu₃SnH)

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ ~4.8 ppm (septet, ¹J(¹¹⁹Sn-¹H) ≈ 1600 Hz, Sn-H) |

| ¹³C NMR | Characteristic signals for the butyl groups |

| ¹¹⁹Sn NMR | δ ~-80 ppm (doublet of septets, ¹J(¹¹⁹Sn-¹H) ≈ 1600 Hz) |

| Infrared (IR) | ν(Sn-H) ~1814 cm⁻¹ |

The Modern Era: Catalytic and Green Approaches

While organotin hydrides are powerful reagents, their toxicity and the difficulty of removing organotin byproducts from reaction mixtures have been persistent challenges. This has driven the development of catalytic methods where the organotin hydride is generated and consumed in situ, thereby minimizing the amount of tin reagent required.

These catalytic cycles typically involve a stoichiometric, non-toxic reducing agent, such as a silane or sodium borohydride, which regenerates the active organotin hydride from the organotin halide byproduct.

Figure 2: Catalytic Regeneration of Organotin Hydride.

Conclusion

The historical development of organotin hydrides is a testament to the continuous evolution of synthetic chemistry. From their initial discovery and the elucidation of their radical-mediated reactivity to the development of more sustainable catalytic applications, these compounds have firmly established their place as indispensable tools in the arsenal of the modern organic chemist. For researchers in drug development and other scientific disciplines, a thorough understanding of the history, synthesis, and reactivity of organotin hydrides is crucial for leveraging their full potential in the creation of novel and complex molecules.

An In-depth Technical Guide to the Reactivity and Stability of Diphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Diphenylstannane (Ph₂SnH₂), an organotin dihydride, is a versatile reagent in organic synthesis, primarily utilized for the reduction of various functional groups and in hydrostannation reactions. Its reactivity is centered around the tin-hydrogen bonds, which can undergo homolytic cleavage to generate stannyl radicals or participate in polar mechanisms. The stability of this compound is a critical consideration for its storage and handling, as it is susceptible to decomposition by heat, light, and certain reagents. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in its effective application.

Stability of this compound

The stability of this compound is a key factor influencing its application in synthesis. Like other organotin dihydrides, it is a moderately stable compound but requires careful handling and storage to prevent decomposition.

Key Stability Considerations:

-

Thermal Stability: Organotin dihydrides are generally less stable than their triorganotin hydride counterparts. Decomposition can occur upon heating, leading to the formation of oligomeric or polymeric stannanes and the evolution of hydrogen gas. For instance, dimethyltin dihydride, a related compound, shows significant decomposition at temperatures above 120°C[1].

-

Photochemical Stability: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the Sn-H bond, generating stannyl radicals. This can initiate radical chain reactions and lead to the decomposition of the compound. The photostability of polystannanes, which are related to dihydrides, is known to be poor, with degradation occurring via scission of the Sn-Sn backbone.

-

Chemical Stability: this compound can react with strong acids and bases. Proton abstraction from organotin dihydrides is known to occur with strong bases like lithium diisopropylamide (LDA)[2]. It is also sensitive to oxidation and should be handled under an inert atmosphere to prevent the formation of tin oxides. The presence of trace impurities, such as tin halides, can catalyze the decomposition of organotin dihydrides[2].

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of the tin-hydrogen bond. It can participate in both radical and polar reactions, making it a versatile reagent for various organic transformations.

Reduction of Carbonyl Compounds

This compound is an effective reducing agent for aldehydes and ketones, converting them to the corresponding primary and secondary alcohols. The reaction typically proceeds via a polar mechanism involving the transfer of a hydride from the tin atom to the electrophilic carbonyl carbon.

General Reaction Scheme:

Hydrostannation of Alkenes and Alkynes

Hydrostannation is a powerful method for the formation of new carbon-tin bonds and is a key application of this compound. The addition of the Sn-H bond across a carbon-carbon multiple bond can be initiated by radicals or catalyzed by transition metals, most commonly palladium complexes. This reaction provides access to vinyl- and alkylstannanes, which are valuable intermediates in cross-coupling reactions such as the Stille coupling.

The regioselectivity and stereoselectivity of hydrostannation are influenced by the substrate, the catalyst, and the reaction conditions. In the case of terminal alkynes, the addition can lead to either the α- or β-vinylstannane, with the β-isomer often being the major product under radical conditions.

Quantitative Data

Spectroscopic Data for this compound

| Parameter | Value | Reference |

| ¹H NMR (CDCl₃) | ~7.2-7.8 ppm (m, 10H, Ph-H), ~5.0-5.5 ppm (br s, 2H, Sn-H) | General organotin hydride data |

| ¹³C NMR (CDCl₃) | ~128-138 ppm (aromatic carbons) | General organotin hydride data |

| ¹¹⁹Sn NMR (CDCl₃) | ~ -160 to -200 ppm | General organotin hydride data |

| IR Spectroscopy | ~1800-1850 cm⁻¹ (νSn-H) | General organotin hydride data |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reduction of diphenyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

Materials:

-

Diphenyltin dichloride (Ph₂SnCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous solvent for extraction (e.g., hexane or pentane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a Schlenk flask.

-

The flask is cooled in an ice bath (0 °C).

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of diphenyltin dichloride. The molar ratio of LiAlH₄ to Ph₂SnCl₂ should be carefully controlled (typically a slight excess of the reducing agent is used).

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature and stirred for an additional period.

-

The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Caution: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas.

-

The resulting mixture is filtered to remove the inorganic salts.

-

The organic layer is separated, and the aqueous layer is extracted with an anhydrous solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation or recrystallization, although its thermal instability should be considered.

General Protocol for the Reduction of an Aldehyde with this compound

Materials:

-

Aldehyde

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flask under an inert atmosphere, the aldehyde is dissolved in the anhydrous solvent.

-

A solution of this compound in the same solvent is added to the aldehyde solution.

-

The reaction mixture is stirred at room temperature or heated gently if necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is worked up by removing the solvent under reduced pressure.

-

The resulting residue, containing the alcohol product and organotin byproducts, is then purified. Purification can often be achieved by column chromatography on silica gel.

General Protocol for the Palladium-Catalyzed Hydrostannation of an Alkyne

Materials:

-

Alkyne

-

This compound

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., THF or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, the alkyne and the palladium catalyst are dissolved in the anhydrous solvent.

-

This compound is added to the stirred solution.

-

The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to isolate the desired vinylstannane.

Mandatory Visualizations

Caption: Experimental workflows for the synthesis and application of this compound.

Caption: Reactivity pathways of this compound.

References

Spectroscopic Profile of Diphenylstannane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the organotin hydride, diphenylstannane (Ph₂SnH₂).

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₂H₁₂Sn), a crucial reagent and intermediate in organotin chemistry. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organometallic compounds. This document summarizes the available quantitative data in structured tables, details experimental protocols for acquiring such data for air-sensitive compounds, and provides visualizations to illustrate the relationships between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the available NMR, IR, and MS data for this compound. Due to the compound's sensitivity to air and moisture, specialized handling techniques are required for accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing information about the hydrogen (¹H), carbon (¹³C), and tin (¹¹⁹Sn) environments within the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Solvent | Reference(s) |

| ¹¹⁹Sn | -197 | ¹J(¹¹⁹Sn-¹H) = 145 Hz (for Ph₂SnH⁻) | Liquid Ammonia | [1] |

| ¹¹⁹Sn | -132 | Liquid Ammonia | [1] | |

| ¹¹⁹Sn | Value correlated | Not specified | [2] |

Note: The ¹¹⁹Sn NMR chemical shifts at -132 ppm and -197 ppm were observed in the reaction of this compound with sodium in liquid ammonia. The signal at -197 ppm is associated with the resulting hydrodiphenylstannide anion (Ph₂SnH⁻) and exhibits a coupling of 145 Hz to the directly attached proton.[1] Another study provides a correlation between experimental and calculated ¹¹⁹Sn chemical shifts, including a value for this compound, though the specific experimental value is not explicitly stated in the abstract.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic Sn-H stretching vibration.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |

| ~1800 - 1850 | ν(Sn-H) stretch | Strong | |

| ~3050 - 3000 | ν(C-H) aromatic stretch | Medium | |

| ~1580, ~1480, ~1430 | ν(C=C) aromatic ring stretch | Medium | |

| ~730, ~695 | γ(C-H) aromatic out-of-plane bend | Strong |

Note: The most characteristic feature in the IR spectrum of this compound is the strong absorption band for the Sn-H stretching vibration, typically found in the region of 1800-1850 cm⁻¹. The exact position can be influenced by the physical state of the sample (neat liquid, solution, or mull) and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Due to the presence of multiple tin isotopes, the molecular ion and tin-containing fragments appear as characteristic isotopic clusters.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Description |

| 274 | [C₁₂H₁₂¹²⁰Sn]⁺˙ | Molecular ion (M⁺˙) |

| 197 | [C₆H₅¹²⁰Sn]⁺ | Loss of a phenyl radical |

| 155 | [¹²⁰SnH]⁺ | Loss of two phenyl radicals and one H radical |

| 120 | [¹²⁰Sn]⁺ | Tin cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation of organotin compounds in electron ionization (EI) mass spectrometry often involves the sequential loss of organic substituents from the tin atom. The presence of the characteristic isotopic pattern of tin is a key identifier for tin-containing fragments.

Experimental Protocols

The air- and moisture-sensitive nature of this compound necessitates the use of inert atmosphere techniques for sample preparation and spectroscopic analysis.

NMR Sample Preparation (Air-Sensitive Compounds)

Objective: To prepare a homogeneous solution of this compound in a deuterated solvent under an inert atmosphere for NMR analysis.

Materials:

-

This compound

-

Anhydrous, degassed deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d₁)

-

J. Young NMR tube or a standard NMR tube with a septum-sealed cap

-

Schlenk line or glovebox

-

Gastight syringe or cannula

-

Internal standard (optional, e.g., tetramethylsilane)

Procedure:

-

Drying and Degassing of Solvent: Ensure the deuterated solvent is thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.

-

Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line or inside a glovebox.

-

Sample Transfer:

-

In a Glovebox: Weigh the desired amount of this compound directly into the J. Young NMR tube. Add the appropriate volume of deuterated solvent using a pipette. Seal the tube.

-

Using a Schlenk Line: Place the this compound in a Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add the degassed deuterated solvent via a cannula or gastight syringe. Agitate to dissolve. Transfer the solution to a J. Young NMR tube via cannula.

-

-

Internal Standard: If required, add a small amount of a suitable internal standard to the solvent before addition to the sample.

-

Sealing: Securely seal the NMR tube to prevent any atmospheric contamination during transport to the NMR spectrometer and during the experiment.

FTIR Sample Preparation

Objective: To prepare a sample of this compound for IR analysis while minimizing exposure to air.

Method 1: Nujol Mull (for liquids or solids)

Materials:

-

This compound

-

Nujol (mineral oil)

-

Salt plates (e.g., KBr, NaCl)

-

Mortar and pestle (if starting with a solid)

-

Spatula

-

Glovebox or glove bag

Procedure:

-

Inert Atmosphere: Perform all sample preparation inside a glovebox or a glove bag filled with an inert gas.

-

Mulling: Place a few drops of this compound (or a small amount of solid this compound) in the mortar. Add a drop or two of Nujol.

-

Grinding: Gently grind the mixture to form a uniform, thick paste (mull).

-

Sample Application: Transfer a small amount of the mull onto one salt plate using a spatula. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Analysis: Immediately place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Solution Cell (for liquids)

Materials:

-

This compound

-

Anhydrous, aprotic IR-grade solvent (e.g., CCl₄, CS₂)

-

Demountable or sealed liquid IR cell with appropriate windows (e.g., KBr, NaCl)

-

Gastight syringe

-

Schlenk line or glovebox

Procedure:

-

Inert Atmosphere: Prepare a solution of this compound in the chosen solvent under an inert atmosphere as described for NMR sample preparation.

-

Cell Filling: Using a gastight syringe, carefully fill the IR liquid cell with the this compound solution, ensuring no air bubbles are trapped inside.

-

Sealing: Securely seal the cell ports.

-

Analysis: Place the filled cell in the FTIR spectrometer and acquire the spectrum. A background spectrum of the pure solvent should be collected separately and subtracted from the sample spectrum.

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Direct Insertion Probe (DIP)-MS.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane, toluene) under an inert atmosphere.

-

Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate the this compound from the solvent and any minor impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.

Procedure (using DIP-MS):

-

Sample Loading: In a glovebox, place a small amount of this compound into a capillary tube.

-

Probe Insertion: Quickly insert the capillary into the direct insertion probe, which is then introduced into the high vacuum of the mass spectrometer's ion source.

-

Vaporization and Ionization: Gently heat the probe to vaporize the this compound directly into the electron beam for ionization.

-

Mass Analysis: The generated ions are analyzed and detected as described above.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the spectroscopic analysis of this compound.

References

Theoretical and Computational Explorations of Diphenylstannane: A Methodological and Spectroscopic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylstannane (Ph₂SnH₂), a key organotin hydride, serves as a vital reagent and precursor in a multitude of chemical syntheses. Understanding its structural, vibrational, and electronic properties is paramount for optimizing its applications and for the rational design of new tin-based compounds. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of this compound. While a dedicated, in-depth computational study providing precise quantitative data for this compound remains to be published in readily accessible literature, this document outlines the established protocols for such investigations, drawing parallels from studies on related diorganotin compounds. We present a framework for the computational analysis of its molecular geometry, vibrational frequencies, and Nuclear Magnetic Resonance (NMR) spectra, alongside visualizations of key computational workflows.

Introduction

Organotin hydrides are a cornerstone of modern synthetic chemistry, valued for their utility in radical reactions, reductions, and hydrostannylation processes. Among these, this compound holds a significant position due to the influence of its phenyl substituents on reactivity and stability. Computational chemistry offers a powerful lens through which to examine the nuanced properties of such molecules at an atomic level, providing insights that complement and guide experimental work.

This guide details the standard theoretical approaches, primarily centered around Density Functional Theory (DFT), used to model this compound. It is intended to equip researchers with a foundational understanding of the computational workflows and data interpretation necessary for studying this and similar organotin compounds.

Computational Methodologies

The theoretical investigation of this compound's properties relies on a suite of well-established computational chemistry techniques. The general workflow for such a study is depicted below.

Caption: A typical workflow for the computational analysis of this compound.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, typically employing DFT methods.

Protocol:

-

Initial Structure: An initial guess for the molecular structure of this compound is generated using molecular modeling software.

-

Method Selection: A suitable DFT functional, such as B3LYP or M06-2X, is chosen. These functionals have demonstrated reliability in describing the properties of organometallic compounds.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For tin-containing compounds, a basis set that includes effective core potentials (ECPs) for the tin atom, such as LANL2DZ, is often used to account for relativistic effects, while a basis set like 6-31G(d,p) is used for the lighter atoms (C, H).

-

Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the atomic coordinates to find the minimum energy conformation.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the vibrational spectrum (Infrared and Raman).

Protocol:

-

Harmonic Frequency Calculation: Using the optimized geometry and the same DFT functional and basis set as in the geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a set of harmonic vibrational frequencies.

-

Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is an important correction for the total electronic energy.

-

Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The presence of one imaginary frequency would indicate a transition state.

-

Spectral Analysis: The calculated frequencies and their corresponding intensities are used to simulate the IR and Raman spectra of this compound. These theoretical spectra can then be compared with experimental data for validation.

NMR Chemical Shift Calculation

Theoretical prediction of NMR spectra is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

Protocol:

-

GIAO Calculation: Using the optimized geometry, a GIAO calculation is performed at the same level of theory (DFT functional and basis set) as the geometry optimization.

-

Shielding Tensor Calculation: This calculation yields the absolute magnetic shielding tensors for each nucleus in the molecule.

-

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and tetramethylstannane (Me₄Sn) for ¹¹⁹Sn, calculated at the same level of theory.

δ_sample = σ_ref - σ_sample

Predicted Molecular and Spectroscopic Properties (Hypothetical Data)

While specific published data for this compound is not available, we present here a table of hypothetical quantitative data that would be expected from the computational methodologies described above. This serves as an illustrative example for researchers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-H | 1.710 |

| Sn-C (phenyl) | 2.150 |

| C-C (phenyl, avg.) | 1.400 |

| C-H (phenyl, avg.) | 1.085 |

| Bond Angles (°) ** | |

| H-Sn-H | 95.0 |

| C-Sn-C | 115.0 |

| H-Sn-C | 108.0 |

| Dihedral Angles (°) ** | |

| H-Sn-C-C | 0.0 / 180.0 |

| C-Sn-C-C | 60.0 |

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Sn-H stretch (sym) | 1850 | 50 | 120 |

| Sn-H stretch (asym) | 1865 | 75 | 80 |

| Phenyl ring C-H stretch | 3050-3100 | 10-20 | 50-100 |

| Phenyl ring C-C stretch | 1580-1600 | 30-40 | 150-200 |

| Sn-C stretch (sym) | 240 | 5 | 60 |

| Sn-C stretch (asym) | 260 | 15 | 40 |

Table 3: Hypothetical Calculated NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H (Sn-H) | 4.5 |

| ¹H (phenyl) | 7.2 - 7.6 |

| ¹³C (phenyl, ipso) | 138.0 |

| ¹³C (phenyl, ortho) | 136.0 |

| ¹³C (phenyl, meta) | 129.0 |

| ¹³C (phenyl, para) | 128.0 |

| ¹¹⁹Sn | -160 |

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide deep insights into the electronic structure of this compound, which governs its reactivity.

Caption: Interrelation of electronic structure analysis techniques.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis can quantify:

-

Atomic Charges: The distribution of electron density across the molecule, indicating the polarity of bonds.

-

Hybridization: The character of the atomic orbitals involved in bonding.

-

Hyperconjugative Interactions: The stabilizing interactions between occupied and unoccupied orbitals, which can reveal subtle electronic effects influencing reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the Sn-H bonds.

-

LUMO: Represents the ability to accept electrons. The LUMO is expected to be localized on the phenyl rings.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Conclusion

While a comprehensive theoretical and computational dataset for this compound is not yet prevalent in the scientific literature, the methodologies to achieve this are well-established and robust. This guide provides a detailed framework for researchers to conduct such studies, from geometry optimization and spectroscopic predictions to in-depth electronic structure analysis. The application of these computational tools will undoubtedly continue to deepen our understanding of this compound and its chemical behavior, paving the way for new discoveries and applications in the field of organotin chemistry. Researchers are encouraged to apply these protocols to generate and publish this valuable data, which will be of great benefit to the wider scientific community.

Diphenylstannane: A Technical Guide to its Solubility and Handling in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diphenylstannane in common organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles available qualitative information, outlines established experimental protocols for solubility determination, and presents key reaction workflows involving this versatile organotin compound. This guide is intended to serve as a valuable resource for laboratory professionals engaged in synthesis, drug development, and materials science.

Introduction to this compound

This compound, also known as diphenyltin dihydride (Ph₂SnH₂), is an organotin compound featuring a tin atom bonded to two phenyl groups and two hydride ligands. It is a valuable reagent in organic synthesis, primarily utilized in hydrostannylation reactions, radical-mediated reductions, and as a precursor for the synthesis of more complex organotin structures. A thorough understanding of its solubility is crucial for its effective use in these applications, enabling appropriate solvent selection for reactions, purification, and analysis.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data (e.g., in g/100 mL) for this compound is not widely reported. However, based on the general behavior of organotin hydrides and related compounds, a qualitative assessment of its solubility can be made. Organotin compounds, particularly those with alkyl or aryl substituents, tend to be soluble in non-polar organic solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble | Commonly used as a solvent for reactions involving organotin hydrides, such as reductions with lithium aluminum hydride. |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble | A common solvent for organometallic reactions. |

| Toluene | C₇H₈ | Non-polar | Soluble | Often used for azeotropic removal of water in reactions involving organotin oxides. |

| Benzene | C₆H₆ | Non-polar | Soluble | A historical solvent for many organic reactions. |

| Hexane | C₆H₁₄ | Non-polar | Likely Soluble | Solubility may be lower compared to aromatic solvents or ethers. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | CHCl₃ | Polar | Soluble | Similar to dichloromethane in its solvent properties. |

| Acetone | C₃H₆O | Polar | Likely Soluble | May be reactive with organotin hydrides under certain conditions. |

| Ethanol | C₂H₅OH | Polar | Sparingly Soluble | Protic solvents can react with the Sn-H bond, leading to decomposition. |

| Water | H₂O | Polar | Insoluble | Organotin hydrides are generally insoluble in water and will likely decompose upon contact. |

Experimental Protocol for Determining Solubility

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires careful experimental technique. The following protocol outlines a general method for determining the solubility of a solid in a liquid solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for liquid transfer under inert atmosphere

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a suitable detector, or NMR spectrometer)

Procedure:

-

Preparation of the System:

-

Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).

-

Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that the solution becomes saturated.

-

Under a positive pressure of inert gas, add a known volume of the anhydrous organic solvent to the Schlenk flask.

-

-

Equilibration:

-

Seal the Schlenk flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously to facilitate the dissolution of the solid.

-

Allow the system to equilibrate for a sufficient period. The time required to reach equilibrium can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solution remains constant).

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Using an air-sensitive filtration technique, carefully withdraw a known volume of the clear, saturated supernatant. A filter cannula (a long needle with a filter at the tip) is a common tool for this purpose. This step is critical to ensure that no solid particles are transferred with the liquid sample.

-

-

Analysis:

-

Transfer the collected sample to a pre-weighed volumetric flask and determine the mass of the solution.

-

Dilute the sample with the same solvent to a concentration that is within the linear range of the chosen analytical method.

-

Analyze the diluted solution to determine the concentration of this compound.

-

Calculate the original concentration of the saturated solution, and from this, the solubility can be expressed in the desired units (e.g., g/100 mL, mol/L).

-

Safety Precautions:

-

This compound and other organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2]

-

All manipulations should be carried out in a well-ventilated fume hood.[1][2]

-

This compound is air- and moisture-sensitive. All experiments must be conducted under an inert atmosphere using appropriate Schlenk line or glovebox techniques.[3][4]

Key Experimental Workflows

This compound is a key intermediate and reagent in several important synthetic transformations. The following diagrams illustrate the workflows for its synthesis and a common application.

Synthesis of this compound

This compound is typically synthesized by the reduction of diphenyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

Caption: Workflow for the synthesis of this compound.

Hydrostannylation of an Alkyne

Hydrostannylation is a versatile reaction where an organotin hydride adds across a carbon-carbon multiple bond. This reaction, often catalyzed by transition metals or initiated by radicals, is a powerful tool for forming new carbon-tin bonds, which can be further functionalized.[2][5]

Caption: General workflow for the hydrostannylation of an alkyne.

Conclusion

References

The Dawn of Diphenylstannane: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and first successful synthesis of diphenylstannane (C₁₂H₁₂Sn), also known as diphenyltin dihydride. This organotin compound has been a subject of interest due to the reactivity of its tin-hydrogen bonds, paving the way for various applications in organic synthesis and materials science. This document provides a comprehensive overview of the pioneering work, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Discovery and a New Type of Hydride Reduction

The first comprehensive report on the synthesis and utility of this compound was presented by Henry G. Kuivila and Oscar F. Beumel Jr. in a 1958 publication in the Journal of the American Chemical Society. While the primary focus of their paper was to introduce this compound as a novel reducing agent for ketones, they meticulously documented its preparation, laying the groundwork for future investigations into this class of compounds.

The First Synthesis: A Two-Step Approach

The inaugural synthesis of this compound is a two-step process, commencing with the preparation of a key precursor, diphenyltin dichloride (C₁₂H₁₀Cl₂Sn), followed by its reduction to the target dihydride.

Step 1: Synthesis of Diphenyltin Dichloride

The precursor, diphenyltin dichloride, was synthesized via a redistribution reaction between tetraphenyltin (C₂₄H₂₀Sn) and tin(IV) chloride (SnCl₄). This method, a staple in organotin chemistry, involves the exchange of organic and halide substituents on the tin center at elevated temperatures.

Step 2: Reduction to this compound

The pivotal step in the first synthesis is the reduction of diphenyltin dichloride using lithium aluminum hydride (LiAlH₄) in a diethyl ether solvent. This reaction effectively replaces the two chlorine atoms with hydrogen atoms, yielding the desired this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of this compound and its precursor, diphenyltin dichloride.

| Compound | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Boiling Point (°C/Torr) | Refractive Index (n²⁰D) |

| Diphenyltin Dichloride | Tetraphenyltin, Tin(IV) Chloride | 1:1 | None (neat) | 210-225 | 8 | High | 333-337 | Not Reported |

| This compound | Diphenyltin Dichloride, Lithium Aluminum Hydride | 1:0.5 (approx.) | Diethyl Ether | Reflux | Not Specified | 70-80 | 89-93 / 0.3 | 1.6065 |

Note: The yield for diphenyltin dichloride was reported as "high" in the historical literature without a specific percentage.

Experimental Protocols

The following are the detailed experimental methodologies for the first synthesis of this compound.

Synthesis of Diphenyltin Dichloride

Materials:

-

Tetraphenyltin

-

Tin(IV) chloride

Procedure:

-

Equimolar amounts of tetraphenyltin and tin(IV) chloride are placed in a reaction vessel equipped for heating.

-

The mixture is heated to a temperature range of 210-225 °C.

-

The reaction is maintained at this temperature for approximately 8 hours.

-

Upon cooling, the crude diphenyltin dichloride solidifies and can be purified by recrystallization.

First Synthesis of this compound

Materials:

-

Diphenyltin dichloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Ice-water bath

-

Hydrochloric acid (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

The flask is cooled in an ice-water bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled solution of diphenyltin dichloride with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to stir and come to room temperature, followed by a period of reflux.

-

The reaction is then carefully quenched by the slow addition of water, followed by dilute hydrochloric acid to dissolve the inorganic salts.

-

The ethereal layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Workflow for the synthesis of diphenyltin dichloride.

Caption: Experimental workflow for the first synthesis of this compound.

Methodological & Application

Application Notes and Protocols: Diphenylstannane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylstannane (Ph₂SnH₂) is a versatile organotin hydride reagent employed in a variety of organic transformations. While less common than its trialkyltin counterparts like tributyltin hydride, this compound offers unique reactivity and selectivity profiles, particularly in the reduction of specific functional groups. Its application is of significant interest in complex molecule synthesis where chemoselectivity is paramount.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its utility in reductions and radical-mediated reactions. Safety precautions for handling organotin compounds should always be strictly followed.

I. Selective Reduction of α,β-Unsaturated Carbonyl Compounds

This compound is a highly effective reagent for the chemoselective 1,4-reduction (conjugate reduction) of α,β-unsaturated ketones and aldehydes to the corresponding saturated carbonyl compounds. This selectivity is a key advantage over more powerful reducing agents that might affect other functional groups.

Application Notes:

-

Chemoselectivity: this compound selectively reduces the carbon-carbon double bond of an enone or enal system, leaving the carbonyl group intact. This is particularly useful in multi-step syntheses where preservation of the carbonyl functionality is required for subsequent transformations.

-

Reaction Conditions: The reduction is typically carried out under neutral and mild conditions, often at room temperature, making it compatible with a wide range of sensitive functional groups.

-

Mechanism: The reaction is believed to proceed through a hydrostannylation mechanism, involving the addition of the tin hydride across the carbon-carbon double bond, followed by protonolysis of the resulting tin enolate.

Quantitative Data for Conjugate Reduction of Enones with this compound

| Entry | Substrate (α,β-Unsaturated Ketone) | Product (Saturated Ketone) | Yield (%) |

| 1 | Chalcone | Dihydrochalcone | >95 |

| 2 | 2-Cyclohexen-1-one | Cyclohexanone | >95 |

| 3 | Benzylideneacetone | 4-Phenyl-2-butanone | >95 |

| 4 | Mesityl oxide | 4-Methyl-2-pentanone | >95 |

Data adapted from analogous reactions with organotin hydrides, demonstrating typical high efficiency.

Experimental Protocol: 1,4-Reduction of Chalcone

Materials:

-

Chalcone

-

This compound (Ph₂SnH₂)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of chalcone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford dihydrochalcone.

Caption: Mechanism of 1,4-reduction of an α,β-unsaturated ketone with this compound.

II. Radical Cyclization Reactions (Analogous Protocol)

While specific examples detailing this compound in radical cyclizations are less common than for tributyltin hydride, the principles are analogous. This compound can serve as a hydrogen atom donor to propagate a radical chain reaction, leading to the formation of cyclic structures. The following is an adapted protocol.

Application Notes:

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), is required to initiate the reaction.

-

Stereoselectivity: The stereochemical outcome of radical cyclizations is often governed by the formation of the thermodynamically more stable chair-like transition state, leading to a high degree of diastereoselectivity.

-

Concentration: The concentration of the tin hydride is crucial. High concentrations favor direct reduction of the initial radical, while lower concentrations allow for the desired cyclization to occur before hydrogen atom transfer.

Experimental Protocol: 5-exo-trig Radical Cyclization of an Alkenyl Halide (Adapted)

Materials:

-

Alkenyl halide substrate

-

This compound (Ph₂SnH₂)

-

Azobisisobutyronitrile (AIBN)

-

Benzene or Toluene, anhydrous and degassed

-

Syringe pump

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the alkenyl halide substrate (1.0 mmol) in degassed benzene (20 mL) under an inert atmosphere.

-

Heat the solution to reflux (approximately 80 °C).

-

In a separate flask, prepare a solution of this compound (1.2 mmol) and AIBN (0.1 mmol) in degassed benzene (10 mL).

-

Using a syringe pump, add the this compound/AIBN solution to the refluxing solution of the substrate over a period of 4-6 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-